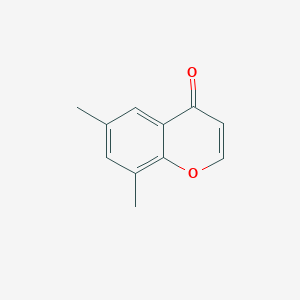

6,8-Dimethylchromone

描述

Structure

3D Structure

属性

IUPAC Name |

6,8-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNLPTNRNXQAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,8 Dimethylchromone and Its Analogs

Classical Approaches to 6,8-Dimethylchromone Synthesis

The construction of the chromone (B188151) core has been a subject of extensive research, leading to the development of several reliable synthetic protocols. These methods often involve the cyclization of a phenolic precursor bearing a suitable three-carbon side chain or the reaction of a phenol with a β-keto ester or its equivalent.

Synthesis via ortho-Hydroxyarylalkylketones

A fundamental and widely employed strategy for chromone synthesis involves the use of ortho-hydroxyarylalkylketones as key precursors. For the synthesis of this compound, the required starting material is 1-(2-hydroxy-3,5-dimethylphenyl)ethanone. This intermediate can be prepared through methods such as the Fries rearrangement of 2,4-dimethylphenyl acetate or the Friedel-Crafts acylation of 2,4-dimethylphenol.

Once the ortho-hydroxyacetophenone is obtained, it can be converted to the corresponding chromone through various cyclization reactions. A common approach involves reaction with a one-carbon synthon, such as dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate, to introduce the C2 and C3 atoms of the chromone ring.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | DMF-DMA, xylene, reflux | This compound | Not Reported | General Method |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | Triethyl orthoformate, perchloric acid | This compound | Not Reported | General Method |

Claisen Condensation-Based Routes

The Claisen condensation provides a powerful tool for the formation of β-diketones, which are immediate precursors to chromones. In this approach, an ortho-hydroxyacetophenone is first acylated on the phenolic hydroxyl group. The resulting ester then undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement, discussed in the next section) or an intermolecular Claisen condensation with another ester to form the desired 1,3-dicarbonyl system.

For the synthesis of this compound, 1-(2-hydroxy-3,5-dimethylphenyl)ethanone can be reacted with an acetate source in the presence of a strong base. The resulting β-diketone is then cyclized under acidic conditions to afford the final chromone.

| Reactant 1 | Reactant 2 | Base | Intermediate | Product |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | Ethyl acetate | Sodium hydride | 1-(2-hydroxy-3,5-dimethylphenyl)butane-1,3-dione | 6,8-Dimethyl-2-methylchromone |

Baker-Venkataraman Rearrangement Derivatives

The Baker-Venkataraman rearrangement is a specific and efficient method for the synthesis of ortho-hydroxy-1,3-diketones, which are key intermediates for chromone synthesis. wikipedia.orgalfa-chemistry.com This reaction involves the base-catalyzed intramolecular rearrangement of an ortho-acyloxyacetophenone. wikipedia.orgalfa-chemistry.com

To synthesize a 6,8-dimethyl substituted chromone via this route, one would start with 1-(2-hydroxy-3,5-dimethylphenyl)ethanone. This is first acylated on the phenolic oxygen, for instance, with acetyl chloride, to form 2-acetyl-4,6-dimethylphenyl acetate. Treatment of this ester with a base, such as potassium hydroxide or sodium hydride, induces the rearrangement to form 1-(2-hydroxy-3,5-dimethylphenyl)butane-1,3-dione. Subsequent acid-catalyzed cyclodehydration of this β-diketone yields the corresponding 2-methyl-6,8-dimethylchromone.

| Starting Material | Acylating Agent | Base for Rearrangement | Intermediate | Product |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | Acetyl chloride | Potassium hydroxide | 1-(2-hydroxy-3,5-dimethylphenyl)butane-1,3-dione | 2,6,8-Trimethylchromone |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | Benzoyl chloride | Sodium hydride | 1-(2-hydroxy-3,5-dimethylphenyl)-3-phenylpropane-1,3-dione | 6,8-Dimethylflavone |

Kostanecki-Robinson Reaction Variants

The Kostanecki-Robinson reaction is a classical method for the synthesis of chromones and coumarins from ortho-hydroxyaryl ketones. wikipedia.org The reaction of an ortho-hydroxyacetophenone with an aliphatic acid anhydride and its sodium salt typically yields a 2-alkyl-3-acylchromone. wikipedia.org

Applying this to the synthesis of a this compound derivative, 1-(2-hydroxy-3,5-dimethylphenyl)ethanone would be heated with acetic anhydride and sodium acetate. This process involves O-acylation, followed by base-catalyzed condensation and cyclization to form the chromone ring. This reaction often leads to the formation of a 3-acetylated chromone derivative.

| ortho-Hydroxyacetophenone | Acid Anhydride | Base | Product |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | Acetic anhydride | Sodium acetate | 3-Acetyl-2,6,8-trimethylchromone |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | Propionic anhydride | Sodium propionate | 2-Ethyl-6,8-dimethyl-3-propionylchromone |

Benzopyrylium Salt Intermediates in Synthesis

The formation of chromones can also proceed through benzopyrylium salt intermediates. These salts are typically generated from the reaction of an ortho-hydroxybenzaldehyde or ketone with a compound containing an active methylene group under acidic conditions. The resulting benzopyrylium salt can then be converted to the corresponding chromone.

For instance, reacting 2-hydroxy-3,5-dimethylbenzaldehyde with a ketone like acetone in the presence of a strong acid such as perchloric acid would lead to the formation of a 6,8-dimethylbenzopyrylium salt. Subsequent treatment of this intermediate, for example, by oxidation, can yield the this compound. This method is particularly useful for accessing a variety of substitution patterns on the pyrone ring.

| Phenolic Precursor | Methylene Compound | Acid Catalyst | Intermediate |

| 2-Hydroxy-3,5-dimethylbenzaldehyde | Acetone | Perchloric acid | 2,6,8-Trimethylbenzopyrylium perchlorate |

| 2-Hydroxy-3,5-dimethylacetophenone | Acetonitrile | Triflic acid | 4-Amino-2,6,8-trimethylbenzopyrylium triflate |

Vilsmeier-Haack Reaction in Chromone Annulation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be effectively employed for the synthesis of 3-formylchromones. The reaction of an ortho-hydroxyacetophenone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of a β-chloro-α,β-unsaturated aldehyde intermediate, which then cyclizes to the 3-formylchromone upon workup.

A closely related analog, 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde, has been synthesized using this methodology. iosrjournals.org The synthesis starts from 4-chloro-3,5-dimethylphenol, which is first converted to 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone. iosrjournals.org This intermediate is then treated with the Vilsmeier reagent to yield the target 3-formylchromone. iosrjournals.org A similar strategy starting from 1-(2-hydroxy-3,5-dimethylphenyl)ethanone would be expected to yield 6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | POCl₃, DMF | 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | Not Reported | iosrjournals.org |

| 1-(2-hydroxy-3,5-dimethylphenyl)ethanone | POCl₃, DMF | 6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | Not Reported | Analogous Procedure |

Modern Synthetic Strategies for this compound Derivatization

The synthesis of this compound derivatives has been advanced through various modern catalytic methods. These strategies offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Metal-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are pivotal in the functionalization of the chromone scaffold. nih.gov While not exclusively applied to the 6,8-dimethyl substituted variant, these methods are broadly applicable. For instance, palladium(II)-catalyzed intermolecular C-3 alkenylation of chromones has been demonstrated. This reaction proceeds through a nucleophilic attack of the chromone on the palladium center, followed by insertion of the alkene and reductive elimination to yield the 3-vinylchromone. nih.gov The catalytic cycle is regenerated using oxidants like Cu(OAc)₂/Ag₂CO₃. nih.gov

Furthermore, palladium-mediated reactions such as Stille, Heck, Suzuki, and Sonogashira couplings have been effectively used to introduce a variety of substituents at different positions of the chromone ring, including the 3-position. nih.govresearchgate.net For example, a hydroxyl group at the C-3 position can be activated as a triflate, which then serves as a versatile handle for Stille reactions to introduce new carbon-carbon bonds. nih.gov

The following table summarizes representative metal-catalyzed reactions applicable to chromone derivatization:

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type | Reference |

| Alkenylation | Pd(OAc)₂ / Pivalic acid | C-3 | 3-Vinylchromones | nih.gov |

| Stille Coupling | Pd catalyst | C-3 (via triflate) | 3-Aryl/Alkyl-chromones | nih.gov |

| Suzuki Coupling | Pd catalyst | C-3 | 3-Arylchromones | researchgate.net |

| Heck Coupling | Pd catalyst | C-3 | 3-Vinylchromones | researchgate.net |

| Sonogashira Coupling | Pd catalyst | C-3 | 3-Alkynylchromones | researchgate.net |

Metal-Free Catalysis in this compound Synthesis

Metal-free synthetic routes offer an environmentally benign alternative for the derivatization of chromones. Base-catalyzed iodination at the C-3 position of chromones represents a key metal-free functionalization. This method provides 3-iodochromones which are valuable intermediates for further substitutions. nih.gov

Nanomaterial-Assisted Synthetic Routes

The use of nanomaterials as catalysts is an emerging area in organic synthesis. For instance, ZnO nanoparticles have been employed to catalyze the Ugi-azide reaction for the synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones under mild, ultrasound-assisted conditions. researchgate.net While this example does not specifically use this compound, the methodology highlights the potential of nanomaterials in facilitating multicomponent reactions to create complex chromone derivatives.

Organocatalytic Approaches (e.g., ANRORC reactions)

Organocatalysis provides a powerful tool for the enantioselective synthesis of chiral chromone derivatives. While specific applications to this compound are not extensively documented in the provided context, the general principles are applicable.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a notable pathway in nucleophilic substitution reactions of heterocyclic compounds. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, leading to ring opening to form an intermediate, which then undergoes ring closure to yield the substituted product. wikipedia.org This has been extensively studied in pyrimidine systems and is a potential, though not explicitly demonstrated, pathway for the transformation of suitably substituted 6,8-dimethylchromones. wikipedia.org More direct to the synthesis of chromone derivatives are reactions involving nucleophilic attack at the C-2 position of 3-substituted chromones, which leads to the opening of the γ-pyrone ring, followed by various heterocyclization pathways depending on the substituent at the C-3 position. researchgate.netresearchgate.net

Functionalization and Derivatization of the this compound Core

The functionalization of the this compound scaffold, particularly at the C-3 position, is of significant interest for modifying its chemical and biological properties.

Strategies for 3-Substituted 6,8-Dimethylchromones

A variety of 3-substituted-6,8-dimethylchromones have been synthesized and their chemical reactivity explored. These derivatives serve as versatile precursors for more complex heterocyclic systems. The nature of the substituent at the C-3 position dictates the subsequent reaction pathways with nucleophiles. researchgate.net

The chemical reactivity of several 3-substituted-6,8-dimethylchromones towards nucleophilic reagents has been investigated. Reactions typically proceed via a nucleophilic attack at the C-2 position, causing the γ-pyrone ring to open. The resulting intermediate then undergoes heterocyclization, with the specific outcome depending on the functional group at the C-3 position. researchgate.net

The following table provides examples of 3-substituted 6,8-dimethylchromones and their transformations:

| 3-Substituent | Nucleophile | Reaction Outcome | Reference |

| -CN | Heterocyclic enamines | γ-Pyrone ring opening and cycloaddition | scilit.com |

| -CONH₂ | Heterocyclic enamines | Synthesis of angular chromenopyrazolopyridine and chromenopyridopyrimidines | scilit.com |

| Various | S-benzyldithiocarbazate, o-phenylenediamine, cyanoacetamide | Synthesis of diverse heterocyclic products via ring-opening/heterocyclization | researchgate.net |

Introduction of Halogenated Moieties

The introduction of halogen atoms into the this compound scaffold can be strategically achieved through the halogenation of its precursors, such as 2,4-dimethylphenol. The regioselectivity of these reactions is crucial for the targeted synthesis of specific halogenated chromone derivatives.

Bromination:

The bromination of 2,4-dimethylphenol, a key starting material for this compound, can be performed with high regioselectivity. The use of reagents like trimethylsilyl bromide (TMSBr) in the presence of bulky sulfoxides, such as (4‐ClC6H4)2SO, in a solvent like acetonitrile at room temperature, favors the formation of the para-brominated product with high selectivity. chemistryviews.org This approach is advantageous due to its mild conditions and the potential for recycling the thioether byproduct. chemistryviews.org The high para-selectivity is attributed to the interaction between the thioether byproduct and the phenol via an O–H···S hydrogen bond, which sterically hinders the ortho-positions and directs the bromination to the para-position. chemistryviews.org Another method involves the use of ammonium bromide (NH4Br) and Oxone® as an oxidant, which allows for the selective mono-bromination of activated aromatic compounds. semanticscholar.org

Once the halogenated phenol is obtained, it can be converted to the corresponding 2-hydroxyacetophenone derivative, a direct precursor for the chromone ring system. For instance, 2-hydroxy-3,5-dimethylacetophenone can be synthesized and subsequently halogenated.

Chlorination:

Similarly, the regioselective para-chlorination of activated aromatic compounds like phenols can be achieved using specific reagents and catalysts. acs.org For instance, the use of sulfuryl chloride in the presence of poly(alkylene sulfide)s as catalysts can lead to para-selective chlorination of cresols.

The resulting halogenated 2-hydroxyacetophenones can then be cyclized to form the corresponding halogenated this compound derivatives. The presence of halogen atoms on the chromone ring can significantly influence the electronic properties and reactivity of the molecule, making them valuable intermediates for further functionalization through cross-coupling reactions.

Trifluoroacetylation and Related Perfluoroacylation

Trifluoroacetylation is a key method for introducing the trifluoromethyl group, a moiety known to enhance the biological activity and metabolic stability of organic molecules. A common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA). chemicalbook.com

A methodology for the trifluoroacetylation of 2-methylchromone derivatives has been developed, which can be applied to the synthesis of 2-trifluoroacetonyl-6,8-dimethylchromone. researchgate.netresearchgate.net The reaction typically involves refluxing the 2-methylchromone substrate with an excess of trifluoroacetic anhydride in the presence of a base, such as potassium trifluoroacetate, under neat conditions. researchgate.netresearchgate.net The reaction proceeds through the in situ generation of a vinyl ether from the 2-methylchromone, which is then acylated by the trifluoroacetic anhydride. researchgate.net Subsequent treatment with water leads to the formation of the 2-(3,3,3-trifluoroacetonyl)chromone. researchgate.netresearchgate.net Interestingly, these compounds are often isolated in their gem-diol form due to the addition of water to the highly electrophilic carbonyl group of the trifluoroacetyl moiety. researchgate.net

The reaction conditions for the trifluoroacetylation of 2-methylchromones are summarized in the table below.

| Reagents | Conditions | Product | Reference |

| Trifluoroacetic anhydride, Potassium trifluoroacetate | Reflux, 16-24 h, neat | 2-(3,3,3-Trifluoro-1,1-dihydroxypropyl)chromone | researchgate.net |

This method provides a convenient route to introduce a trifluoroacetyl group at the 2-position of the chromone ring, creating a versatile intermediate for further synthetic transformations. The presence of the trifluoroacetyl group opens up possibilities for the synthesis of various fluorine-containing heterocyclic compounds.

It has been established that the nature of the substituent at the 3-position of the chromone ring generally does not have a crucial influence on the outcome of the trifluoroacetylation of the 2-methyl group. clockss.org However, bulky substituents at the 2-position, such as a benzyl group, can hinder the reaction. clockss.org

Synthesis of Heteroannulated Systems from this compound Precursors

This compound derivatives, particularly those with a reactive functional group at the 3-position, serve as valuable precursors for the synthesis of a variety of heteroannulated systems. These fused heterocyclic compounds are of significant interest due to their diverse biological activities.

A common starting material for these syntheses is 3-formyl-6,8-dimethylchromone. The aldehyde functionality provides a reactive handle for condensation reactions with various nucleophiles, leading to the formation of new heterocyclic rings fused to the chromone core.

One important class of heteroannulated systems derived from this compound are chromenopyridines . The synthesis of these compounds can be achieved through the reaction of 3-formyl-6,8-dimethylchromone with active methylene compounds. For instance, the reaction with malononitrile or cyanoacetamide in the presence of a base can lead to the formation of pyridone rings fused to the chromone. mdpi.com

Another significant class of heteroannulated compounds are pyrazolo[3,4-b]pyridines . These can be synthesized through a one-pot reaction of 3-formylchromones with 5-aminopyrazoles. researchgate.net This reaction proceeds via an initial enamine formation, followed by the opening of the γ-pyrone ring and subsequent cyclization to form the pyrazolo[3,4-b]pyridine scaffold. researchgate.net An intermediate in this reaction, a 2-ethyloxy-chroman-4-one derivative, has been isolated at lower temperatures, providing insight into the reaction mechanism. researchgate.net

The table below summarizes some of the heteroannulated systems synthesized from this compound precursors.

| This compound Precursor | Reagent(s) | Heteroannulated System | Reference |

| 3-Formyl-6,8-dimethylchromone | 5-Amino-1-R¹-pyrazoles | 6-(2-hydroxy-3,5-dimethylbenzoyl)-4-methyl-2-R¹-pyrazolo[3,4-b]pyridines | researchgate.net |

| 3-Formyl-6,8-dimethylchromone | Malononitrile, Pyridine | 5-(2-hydroxy-3,5-dimethylbenzoyl)-2(1H)-pyridones | mdpi.com |

| 3-Formyl-6,8-dimethylchromone | Cyanoacetamide, Pyridine | Mixture of 5-(2-hydroxy-3,5-dimethylbenzoyl)-2(1H)-pyridones and 2-cyano-3-(6,8-dimethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide | mdpi.com |

The reactivity of the γ-pyrone ring in 3-substituted-6,8-dimethylchromones towards nucleophiles is a key aspect of these transformations. Nucleophilic attack at the C2 position of the chromone ring often initiates a ring-opening cascade, which is then followed by heterocyclization.

Chemical Reactivity and Reaction Mechanisms of 6,8 Dimethylchromones

Nucleophilic Reactivity of 6,8-Dimethylchromone Derivatives

The electron-deficient γ-pyrone moiety in this compound derivatives makes them prime substrates for reactions with nucleophiles. The course of these reactions is heavily influenced by the nature of the nucleophile, the substituents on the chromone (B188151) ring (particularly at the C-3 position), and the reaction conditions.

Nucleophilic Attack at the C-2 Position of the Pyrone Ring

The C-2 position of the chromone ring is a key electrophilic center and a frequent target for nucleophilic attack. This initial attack is often the first step in a sequence that leads to the opening of the pyrone ring. Research indicates that the reactions of many 3-substituted-6,8-dimethylchromones with nucleophilic reagents typically commence with an attack at the C-2 position. researchgate.nettandfonline.com For instance, treating 3-nitrochromone derivatives with heterocyclic amines results in a nucleophilic assault at C-2, which triggers ring opening and the subsequent formation of enaminones. researchgate.net

This reactivity pattern is a cornerstone of chromone chemistry, serving as a gateway to more complex molecular architectures. The subsequent steps following the C-2 attack are dictated by the other functionalities present in the molecule, leading to a variety of transformations. researchgate.nettandfonline.com

Reactions Involving C-3 Substituents

The substituent at the C-3 position plays a crucial role in directing the outcome of nucleophilic reactions following the initial attack at C-2 and subsequent ring opening. researchgate.net The nature of this functional group determines the pathway of heterocyclization.

For example, when this compound-3-carbonitrile reacts with nucleophiles like 5-amino-3-methyl-1H-pyrazole, the γ-pyrone ring opens, and this is followed by a cycloaddition reaction involving the nitrile (cyano) group, leading to the formation of a 6-aminopyrazolo[3,4-b]pyridine derivative. tandfonline.com Similarly, reactions with this compound-3-carboxylic acid can proceed through ring opening, decarboxylation, and then cyclocondensation. researchgate.net The versatility of the C-3 substituent allows for the synthesis of a wide array of fused heterocyclic systems. researchgate.net

| C-3 Substituent | Reactant | Product Type | Reference |

| Carbonitrile | 5-Amino-3-methyl-1H-pyrazole | Pyrazolo[3,4-b]pyridine | tandfonline.com |

| Carboxylic Acid | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | Pyrazolo[3,4-b]pyridine | tandfonline.com |

| Carboxaldehyde | Heterocyclic Enamines | Pyridine derivatives | researchgate.net |

| Carboxamide | Heterocyclic Enamines | Chromenopyrazolopyridine | researchgate.net |

Exocyclic Vinyl Bond Additions

In cases where this compound derivatives are first converted into condensation products bearing an exocyclic double bond, this vinyl bond becomes a site for further nucleophilic attack. Nucleophilic reagents can add across this exocyclic vinyl bond, which is then often followed by another addition reaction, for instance, at a C=N group, to yield various heterocyclic systems linked to the original chromone structure. researchgate.net

Reactivity with Nitrogen Nucleophiles (e.g., hydrazines, amines)

This compound and its derivatives exhibit extensive reactivity with a wide range of nitrogen-containing nucleophiles. These reactions are fundamental for constructing nitrogen-containing heterocyclic compounds.

Hydrazines and their derivatives are common reagents that react with chromones to yield pyrazole systems. nih.gov The reaction of 3-substituted-6,8-dimethylchromones with phenylhydrazine has been studied, leading to various transformed products depending on the reaction conditions. researchgate.net Similarly, transformations of this compound-3-carbonitrile with substituted hydrazines such as thiosemicarbazide and S-benzyldithiocarbazate lead to substituted pyrazoles. researchgate.net

Amines, particularly binucleophilic amines, are also widely used. The reaction of this compound-3-carbonitrile with reagents like 3-amino-1,2,4-triazole and 2-aminobenzimidazole results in ring opening followed by recyclization to form fused pyrimidine systems, such as triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole, respectively. researchgate.net The reaction with hydroxylamine hydrochloride can also proceed via nucleophilic attack by the amino group at the C-2 position, leading to isoxazole derivatives after ring opening and recyclization. tandfonline.com

| Nucleophile | Chromone Derivative | Resulting Heterocycle | Reference |

| Phenylhydrazine | 3-Substituted-6,8-dimethylchromones | Varies with conditions | researchgate.net |

| Thiosemicarbazide | This compound-3-carbonitrile | Substituted Pyrazole | researchgate.net |

| 3-Amino-1,2,4-triazole | This compound-3-carbonitrile | Triazolo[1,5-a]pyrimidine | researchgate.net |

| 2-Aminobenzimidazole | This compound-3-carbonitrile | Pyrimido[1,2-a]benzimidazole | researchgate.net |

| 5-Amino-3-methyl-1H-pyrazole | This compound-3-carbonitrile | Pyrazolo[3,4-b]pyridine | tandfonline.com |

| Hydroxylamine | Chromone derivatives | Isoxazole | tandfonline.com |

Reactions with Active Methylene Compounds

Active methylene compounds are another important class of nucleophiles that react with this compound derivatives to create new carbon-carbon bonds and build complex heterocyclic structures. The reaction of this compound-3-carbonitrile with various active methylene compounds like cyanoacetamide and dimedone has been explored. researchgate.net For example, reacting the carbonitrile with cyanoacetamide leads to pyridine derivatives. researchgate.net

These reactions typically involve a base-catalyzed condensation, which may be followed by ring transformation. The reaction of chromone-3-carbonitriles with active methylene nucleophiles can lead to the formation of chromeno[2,3-b]pyridin-5-ones. researchgate.net The specific outcome depends on the nature of the active methylene compound and the reaction conditions employed.

Ring Opening and Recyclization Transformations of this compound

A dominant theme in the reactivity of 6,8-dimethylchromones is the susceptibility of the γ-pyrone ring to undergo ring opening followed by recyclization (RORC). This transformation is a powerful synthetic strategy for converting the relatively simple chromone scaffold into a vast array of other heterocyclic systems. tandfonline.com

The process is initiated by the nucleophilic attack, most commonly at the C-2 position, which cleaves the O1-C2 bond and opens the pyrone ring. researchgate.nettandfonline.com The resulting intermediate is a transient species that possesses reactive functional groups poised for intramolecular cyclization. The recyclization can occur in several ways, often involving either the carbonyl group at the C-4 position or the functional group located at the C-3 position. tandfonline.com

For instance, the reaction of this compound-3-carbonitrile with various nucleophiles frequently proceeds through a ring-opening-ring-closure mechanism to yield diverse annulated systems. researchgate.net Similarly, reacting 3-substituted-6,8-dimethylchromones with heterocyclic enamines leads to condensation with a concurrent γ-pyrone ring opening, followed by recyclization to form novel fused heterocycles. researchgate.net This RORC strategy underscores the value of the chromone skeleton as a versatile building block in synthetic organic chemistry. tandfonline.com

Mechanisms of γ-Pyrone Ring Opening

The fundamental reactive site in 3-substituted-6,8-dimethylchromones is the C-2 position of the γ-pyrone ring, which is electron-deficient and thus prone to nucleophilic attack. researchgate.net This interaction is the primary step in the ring-opening mechanism. The reaction typically proceeds when the chromone derivative is treated with various nucleophilic reagents. researchgate.net

The nature of the substituent at the C-3 position plays a critical role in the subsequent steps of the reaction. For instance, when 3-formyl-6,8-dimethylchromone is treated with certain heterocyclic enamines, the reaction involves a condensation step followed by the opening of the γ-pyrone ring. researchgate.net In contrast, reactions involving this compound-3-carbonitrile and this compound-3-carboxylic acid with nucleophiles also begin with an attack at the C-2 position. researchgate.net However, the pathway then diverges depending on the C-3 substituent, leading to cycloaddition onto the nitrile group or decarboxylation and cyclocondensation. researchgate.net

A general mechanism involves the nucleophile attacking the electrophilic C-2 carbon, which breaks the pyrone ring's C2-O1 bond. This process is often facilitated by the functional group at the C-3 position, which can participate in subsequent intramolecular reactions.

Table 1: Nucleophilic Reactions Leading to γ-Pyrone Ring Opening in 3-Substituted-6,8-Dimethylchromones

| 3-Substituent | Nucleophilic Reagent | Reaction Pathway | Reference |

|---|---|---|---|

| -CHO (Formyl) | Heterocyclic Enamines | Condensation with concomitant γ-pyrone ring opening. | researchgate.net |

| -CHO (Formyl) | 3-amino-1,2,4-triazole | Condensation with the aldehyde group and ring opening. | researchgate.net |

| -CHO (Formyl) | 7-chloro-4-hydrazinoquinoline | Condensation with the aldehyde group and ring opening. | researchgate.net |

| -CN (Carbonitrile) | Enamine Derivatives | Ring opening associated with cycloaddition into the nitrile function. | researchgate.net |

Formation of Fused Heterocyclic Systems

The reactivity of 6,8-dimethylchromones serves as a valuable pathway for the synthesis of complex fused heterocyclic systems. researchgate.neteurjchem.com These reactions often utilize bifunctional nucleophiles that react with the chromone nucleus in a sequential manner. The process typically begins with the reaction at the C-3 substituent, followed by an intramolecular nucleophilic attack on the C-2 position, leading to the formation of a new ring fused to the original chromone structure. eurjchem.com

For example, reacting 3-carboxamide-6,8-dimethylchromone with specific enamines leads to the efficient synthesis of novel angular chromenopyrazolopyridine and chromenopyridopyrimidines. researchgate.net Similarly, the chemical transformations of this compound-3-carbonitrile can be used to synthesize a variety of fused coumarins and chromones. researchgate.net These synthetic strategies demonstrate the utility of the this compound scaffold as a building block in heterocyclic chemistry. eurjchem.com

The synthesis of these fused systems is highly dependent on the choice of the nucleophile and the specific substituent at the C-3 position. The reaction of 3-formylchromones with bifunctional nucleophiles is a well-established method for preparing a diverse range of fused heterocycles. eurjchem.com This process involves initial condensation at the aldehyde function, followed by the crucial nucleophilic attack at the C-2 position of the chromone moiety to complete the cyclization. eurjchem.com

Table 2: Synthesis of Fused Heterocyclic Systems from this compound Derivatives

| This compound Derivative | Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| 3-Carboxamide | Certain Enamines | Angular Chromenopyrazolopyridine | researchgate.net |

| 3-Carboxamide | Certain Enamines | Chromenopyridopyrimidines | researchgate.net |

Regioselectivity and Stereoselectivity in Cyclization Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions, while stereoselectivity is the preference for the formation of one stereoisomer over another. In the context of cyclization reactions involving 6,8-dimethylchromones, the formation of specific products indicates a high degree of selectivity.

The synthesis of a "novel angular chromenopyrazolopyridine" from the reaction of 3-carboxamide-6,8-dimethylchromone points towards a regioselective cyclization process. researchgate.net The term "angular" specifies the orientation of the newly fused ring relative to the chromone core, implying that the reaction does not produce a mixture of linear and angular isomers but preferentially yields one specific regioisomer.

While the available literature highlights the formation of specific, structurally defined fused heterocyclic products, a detailed quantitative analysis of the regioselectivity or stereoselectivity of these cyclization reactions is not extensively discussed in the provided search results. researchgate.neteurjchem.com The consistent formation of particular isomers in these syntheses, however, strongly suggests that the reactions proceed in a highly controlled manner, governed by the electronic and steric properties of the reactants and intermediates. researchgate.neteurjchem.com

Electrophilic and Radical Reactions of 6,8-Dimethylchromones

Based on the available search results, the chemical reactivity of 6,8-dimethylchromones and their C-3 substituted derivatives is predominantly characterized by their reactions with nucleophiles. researchgate.neteurjchem.com The literature extensively covers the nucleophilic attack at the C-2 position of the γ-pyrone ring, which leads to ring-opening and the formation of fused heterocyclic systems. researchgate.neteurjchem.com There is no specific information within the provided search results detailing the electrophilic or radical reactions of the this compound compound itself.

Spectroscopic and Structural Elucidation Techniques for 6,8 Dimethylchromones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals in 6,8-dimethylchromone can be achieved.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyrone ring, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the aromatic ring currents.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C-4) is characteristically observed at a downfield chemical shift. The chemical shifts of the aromatic and pyrone ring carbons provide insights into the electronic structure of the molecule.

To facilitate a detailed analysis, the following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from structurally related chromone (B188151) derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.8 - 8.2 | C-2: 155 - 160 |

| H-3 | 6.2 - 6.5 | C-3: 110 - 115 |

| H-5 | 7.3 - 7.6 | C-4: 175 - 180 (Carbonyl) |

| H-7 | 7.0 - 7.3 | C-4a: 120 - 125 |

| 6-CH₃ | 2.3 - 2.5 | C-5: 125 - 130 |

| 8-CH₃ | 2.4 - 2.6 | C-6: 135 - 140 |

| C-7: 118 - 122 | ||

| C-8: 130 - 135 | ||

| C-8a: 150 - 155 | ||

| 6-CH₃: 20 - 25 | ||

| 8-CH₃: 15 - 20 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To confirm the connectivity of atoms within the this compound molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton couplings. For this compound, COSY would show correlations between adjacent protons, such as the coupling between H-2 and H-3 on the pyrone ring, and any long-range couplings within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the H-5 proton would show a correlation to the C-5 carbon signal.

GIAO-Based NMR Chemical Shift Calculations for Validation

Computational chemistry provides a powerful means to validate experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, theoretical ¹H and ¹³C chemical shifts can be obtained. A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the structural assignment.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which can aid in structural elucidation. For this compound (C₁₁H₁₀O₂), the expected exact mass can be calculated. The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to this exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also be informative. Common fragmentation pathways for chromones involve the loss of CO, methyl groups, and cleavage of the pyrone ring, leading to characteristic fragment ions.

| Ion | Predicted m/z | Description |

| [M]⁺ | 174.0681 | Molecular Ion |

| [M-CH₃]⁺ | 159 | Loss of a methyl group |

| [M-CO]⁺ | 146 | Loss of carbon monoxide |

| [M-CH₃-CO]⁺ | 131 | Sequential loss of methyl and CO |

Note: The m/z values are nominal masses for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent feature is the strong absorption band due to the stretching of the carbonyl group (C=O) in the pyrone ring, typically observed in the region of 1650-1680 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic and methyl groups, C=C stretching of the aromatic and pyrone rings, and C-O stretching vibrations.

A detailed vibrational analysis, often supported by computational frequency calculations, allows for the assignment of the observed IR bands to specific molecular motions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| Pyrone Ring C=C Stretch | 1600 - 1650 | Medium |

| C-O Stretch | 1000 - 1300 | Medium to Strong |

| C-H Bending | 700 - 900 | Medium to Strong |

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, provides information about the electronic transitions within the molecule. Chromones exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the conjugated system, which includes the benzene (B151609) ring, the pyrone ring, and the carbonyl group. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the chromone scaffold.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid improvedpharma.comuhu-ciqso.escarleton.edu. This method provides unambiguous information about molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state mkuniversity.ac.in. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in a regular lattice carleton.edulibretexts.org.

For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin, a related heterocyclic compound, was determined by X-ray diffraction. The analysis revealed that the coumarin moiety is planar and the crystal structure is stabilized by intermolecular hydrogen bonds involving water molecules of crystallization researchgate.netnih.gov. Such structural details are fundamental for structure-activity relationship studies and for understanding the physical properties of the material. The crystallographic data for this related compound is summarized in the table below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | 7,8-Dihydroxy-4-methylcoumarin |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.631(2) |

| b (Å) | 9.456(5) |

| c (Å) | 7.075(3) |

| α (°) | 103.13(3) |

| β (°) | 91.84(3) |

| γ (°) | 68.21(3) |

| Volume (ų) | 460.9(3) |

This table presents crystallographic data for 7,8-dihydroxy-4-methylcoumarin as an illustrative example of the data obtained from X-ray crystallography for a related heterocyclic compound. researchgate.netnih.gov

Computational and Theoretical Studies of 6,8 Dimethylchromone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.comyoutube.com DFT methods are used to determine various molecular properties by calculating the electron density of a system. youtube.com For derivatives of chromone (B188151), the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) has been effectively used to investigate molecular geometry, electronic properties, and reactivity. researchgate.netnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. youtube.com This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. youtube.com

For 6,8-Dimethylchromone, DFT calculations would be employed to refine the bond lengths, bond angles, and dihedral angles. The chromone core is expected to be largely planar, with the two methyl groups attached at the C6 and C8 positions of the benzene (B151609) ring. The optimization process would confirm the planarity of the fused ring system and determine the preferred orientation of the methyl group hydrogens to minimize steric strain. Studies on related chromone derivatives, such as 3-formyl-6-methylchromone, have successfully used the B3LYP/6-311G(d,p) level of theory for accurate geometry optimization. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents expected types of data from a DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2=C3 | ~1.35 |

| Bond Length | C4=O | ~1.23 |

| Bond Length | C6-C(Methyl) | ~1.51 |

| Bond Length | C8-C(Methyl) | ~1.51 |

| Bond Angle | C3-C4-C4a | ~120.0 |

| Bond Angle | O1-C2-C3 | ~122.0 |

| Dihedral Angle | O1-C2-C3-C4 | ~0.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the pyrone oxygen, which are the sites susceptible to electrophilic attack. The LUMO would likely be distributed over the α,β-unsaturated ketone system (C2=C3-C4=O), the region susceptible to nucleophilic attack. Computational studies on various chromone derivatives confirm this general distribution. d-nb.info

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table shows the kind of data generated from an FMO analysis. Actual values require a specific computational study.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites. nih.govthaiscience.info The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-deficient, susceptible to nucleophilic attack). youtube.com Green and yellow represent regions with near-zero potential. d-nb.info

For this compound, an MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen (C4=O) due to its high electronegativity and lone pairs of electrons. nih.gov This site is the primary center for protonation and hydrogen bonding. Regions of positive potential (blue) would be expected near the hydrogen atoms and potentially on the C2 carbon, indicating susceptibility to nucleophilic attack. Such analyses have been performed on related compounds like 3-formyl-6-methylchromone to identify its bioactive regions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals, such as bonds and lone pairs. wisc.edunih.gov It is particularly useful for quantifying delocalization effects and hyperconjugative interactions, which contribute to molecular stability. researchgate.net This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Table 3: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound (Hypothetical Data) This table exemplifies the data obtained from NBO analysis. Actual values require a specific computational study.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π(C7-C8) | ~20.5 |

| LP(2) O(carbonyl) | π(C2-C3) | ~15.2 |

| σ(C-H) of C6-Methyl | π(C5-C6) | ~2.1 |

| σ(C-H) of C8-Methyl | π(C7-C8a) | ~2.3 |

DFT calculations can also be used to predict various thermochemical parameters, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These parameters are essential for understanding the thermodynamic stability of a molecule and predicting its behavior in chemical reactions. The calculations are typically performed at a standard state (e.g., 298.15 K and 1 atm). The relative energies calculated for different isomers or conformers can indicate their relative stability. nih.gov For this compound, these calculations would provide a quantitative measure of its stability.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.de QTAIM provides a rigorous basis for partitioning molecular properties into atomic contributions. amercrystalassn.org The analysis focuses on critical points in the electron density (ρ) where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei indicates the presence of a chemical bond. researchgate.net

The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide profound insight into the nature of the chemical bond. researchgate.net

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) is characteristic of a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction (like ionic bonds or van der Waals forces), where density is depleted between the nuclei.

Total Energy Density (H(r)) : A negative value for H(r) at the BCP also signifies a covalent character.

For this compound, QTAIM analysis would be used to characterize the C-C, C-H, C-O, and C=O bonds. The bonds within the aromatic and pyrone rings are expected to show high ρ(r) values and negative Laplacians, confirming their covalent nature. This method has been applied to various chromone derivatives to study atom-atom interactions and bonding characteristics. d-nb.inforesearchgate.net

Spectroscopic Property Simulations (e.g., IR, UV-Vis, NMR)

Computational simulations are pivotal in interpreting and predicting the spectroscopic signatures of chromone derivatives. Methods like Density Functional Theory (DFT) for vibrational spectra, Time-Dependent DFT (TD-DFT) for electronic spectra, and Gauge-Independent Atomic Orbital (GIAO) for NMR spectra are commonly employed.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For a related compound, 6-methylchromone-3-carbonitrile (MCCN), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to compute theoretical vibrational frequencies. globalresearchonline.net The assignments of these frequencies are performed using Total Energy Distribution (TED) analysis. globalresearchonline.net Such studies help in the precise assignment of experimental IR and Raman bands, confirming the molecular structure. The non-centrosymmetric nature suggested by these spectral analyses can also indicate potential for nonlinear optical applications. globalresearchonline.net

UV-Vis Spectroscopy: The electronic absorption properties of chromone derivatives are investigated using TD-DFT calculations, which can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. researchgate.netrsc.org These calculations help elucidate the nature of the transitions, often identified as π → π* or n → π* transitions. rsc.org For instance, TD-DFT studies on various chromone derivatives have been used to understand their fluorescence and electronic properties, showing how different substituents influence the absorption and emission spectra. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, providing insights into the molecule's reactivity and electronic behavior. globalresearchonline.net

NMR Spectroscopy: The GIAO method is a reliable approach for calculating the theoretical chemical shifts (δ) of ¹H and ¹³C nuclei. imist.mamdpi.com These calculations are performed on the optimized molecular geometry. The computed values are then compared against experimental data, often showing strong correlation and aiding in the definitive assignment of NMR signals. mdpi.com For chroman-4-one derivatives, a scaffold related to chromones, DFT calculations at the B3LYP/6-311+G(2d,p) level have been successfully used to predict chemical shifts, providing a deep understanding of how substituents affect the electronic environment of different nuclei within the molecule. mdpi.com

Nonlinear Optical (NLO) Property Calculations

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of organic molecules by calculating parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ekb.egresearchgate.net

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease of charge transfer within the molecule. Molecules with significant intramolecular charge transfer (ICT) character, often arising from donor-π-acceptor frameworks, tend to exhibit large hyperpolarizability values.

For chromone derivatives, computational studies have explored their potential as NLO materials. A theoretical investigation of 6-methylchromone-3-carbonitrile, a derivative of the 6-methylchromone scaffold, revealed that it possesses good nonlinear optical activity, with a calculated first hyperpolarizability significantly greater than that of urea (B33335), a standard reference material for NLO properties. globalresearchonline.net Such findings highlight the potential of the chromone framework as a basis for designing efficient NLO materials.

| Compound | Method | Basis Set | First Hyperpolarizability (β) | Comparison to Standard |

|---|---|---|---|---|

| 6-methylchromone-3-carbonitrile | DFT/B3LYP | 6-311++G(d,p) | Value significantly greater than urea | Superior to Urea |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chromones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalcra.comfrontiersin.org This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For the chromone class of compounds, numerous QSAR studies have been conducted to model various biological activities. These models typically use molecular descriptors representing physicochemical, electronic, and steric properties.

Antioxidant Activity: A three-dimensional QSAR (3D-QSAR) study on a series of synthetic chromone derivatives was performed to investigate their DPPH free radical scavenging activities. nih.govresearchgate.net Using Molecular Field Analysis (MFA) and the Genetic Partial Least Squares (G/PLS) method, a statistically significant model was generated with high predictive ability (r²pred = 0.924). nih.govresearchgate.net

Fungicidal Activity: In a study of 3-iodochromone derivatives, 2D-QSAR analysis was used to model their fungicidal activity against Sclerotium rolfsii. frontiersin.org The best model, developed using Multiple Linear Regression (MLR), showed a high correlation coefficient (r² = 0.943) and good predictive power. The model identified key descriptors like DeltaEpsilonC and ZCompDipole that influence the fungicidal activity. frontiersin.org

These studies demonstrate that QSAR is a valuable tool for understanding the structural requirements for the biological activities of chromone derivatives and for designing new, more potent analogues.

| Activity | QSAR Method | Key Statistical Parameter | Reference |

|---|---|---|---|

| Antioxidant | 3D-QSAR (MFA, G/PLS) | r²pred = 0.924 | nih.govresearchgate.net |

| Fungicidal | 2D-QSAR (MLR) | r² = 0.943 | frontiersin.org |

Molecular Docking and Ligand-Protein Interaction Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. d-nb.inforesearchgate.net It is an essential tool for understanding the molecular basis of a drug's mechanism of action, elucidating ligand-protein interactions at the atomic level, and for virtual screening in drug discovery. nih.govcore.ac.ukresearchgate.net

Numerous studies have employed molecular docking to investigate the interactions of chromone derivatives with various biological targets, providing crucial mechanistic insights.

Anticancer Activity: Docking studies have been used to explore the binding of chromone derivatives to cancer-related proteins. For example, various derivatives have been docked into the active sites of proteins like the Bcr-Abl oncogene, revealing binding energies ranging from -7.8 to -10.16 kcal/mol. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and inhibitory activity. d-nb.info

Anti-diabetic Potential: The potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents has been investigated by docking them against several protein targets. researchgate.netnih.gov One derivative, 6-isopropyl-3-formyl chromone, showed a high binding affinity for Insulin-Degrading Enzyme (IDE) with a binding energy of -8.5 kcal/mol, which was superior to that of the reference drug dapagliflozin. researchgate.netnih.gov

Anti-inflammatory Effects: To understand their anti-inflammatory properties, chromone derivatives have been docked into the active site of the cyclooxygenase (COX2) enzyme. tandfonline.com These simulations help to rationalize the observed biological activity and provide a basis for designing more potent and selective COX2 inhibitors. tandfonline.com

These molecular docking studies, often complemented by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex, are invaluable for providing a detailed mechanistic understanding of how chromone derivatives exert their biological effects. nih.gov

| Target Protein | Chromone Derivative Class | Reported Binding Energy Range | Therapeutic Area |

|---|---|---|---|

| Bcr-Abl Oncogene | 4H-Chromone-tetrahydropyrimidines | -7.8 to -10.16 kcal/mol | Antileukemic |

| Insulin-Degrading Enzyme (IDE) | 6-Substituted 3-formyl chromones | up to -8.5 kcal/mol | Anti-diabetic |

| Cyclooxygenase (COX2) | Novel chromones | Data-dependent | Anti-inflammatory |

Investigations into the Bioactivity and Structure Activity Relationships of 6,8 Dimethylchromone Analogs

Mechanistic Studies of Enzyme Modulation by 6,8-Dimethylchromones

The chromone (B188151) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational framework for the design of various enzyme inhibitors. Analogs of 6,8-dimethylchromone, in particular, have been the subject of investigations aimed at elucidating their potential to modulate the activity of key enzymes implicated in a range of physiological and pathological processes. These studies provide critical insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of monoamine neurotransmitters. mdpi.com The inhibition of these enzymes is a validated therapeutic strategy for neurological conditions such as depression and Parkinson's disease. nih.gov The chromone framework has been identified as a valuable scaffold for developing MAO inhibitors. researchgate.net

Research has demonstrated that chromone derivatives can be engineered to exhibit high potency and selectivity for the MAO-B isoform. C6-substituted chromones, for instance, have been documented as potent, reversible, and selective inhibitors of human MAO-B, with IC50 values frequently in the low nanomolar range. researchgate.net In contrast, their affinity for the MAO-A isoform is considerably lower. researchgate.net This selectivity is significant because MAO-B is primarily responsible for the degradation of dopamine, making its selective inhibition a key approach in managing Parkinson's disease. nih.govbiopolymers.org.ua For example, a series of C6-benzyloxy substituted chromones were found to be highly potent MAO-B inhibitors. nih.gov The introduction of polar functional groups, such as acidic and aldehydic moieties, at the C3 position of 6-[(3-bromobenzyl)oxy]chromones resulted in compounds with IC50 values as low as 2.8 nM and 3.7 nM for MAO-B, respectively. nih.gov

Conversely, strategic modifications to related flavonoid structures, which also contain a chromone core, have yielded potent MAO-A inhibitors. Quercetin, for example, shows specific inhibitory action against MAO-A with an IC50 value of 0.010 µM. mdpi.com This highlights the tunability of the chromone scaffold to selectively target either MAO isoform.

Table 1: MAO Inhibitory Activity of Selected Chromone Analogs

| Compound Class/Derivative | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| C6-alkyloxy substituted chromones | MAO-B | 2-76 nM | Selective for MAO-B |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | Potent and selective for MAO-B |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 nM | Potent and selective for MAO-B |

| Isoliquiritigenin | MAO-A | 14 µmol/L | Preferential for MAO-A |

| Isoliquiritigenin | MAO-B | 47.2 µmol/L | |

| Liquiritigenin | MAO-A | 32 µmol/L | Preferential for MAO-A |

| Liquiritigenin | MAO-B | 104.6 µmol/L |

The structure-activity relationship (SAR) studies of chromone-based MAO inhibitors reveal that the nature and position of substituents on the chromone ring are critical for both potency and selectivity.

Substitution at C6: The C6 position has been identified as a key site for modification to achieve potent MAO-B inhibition. A variety of alkyloxy and benzyloxy substituents at this position consistently yield compounds with high affinity for MAO-B. researchgate.netnih.gov

Substitution at C3: The introduction of small, polar functional groups like carboxylic acids or aldehydes at the C3 position can further enhance the MAO-B inhibitory potency of C6-substituted chromones. nih.gov

Substitution at C5: In contrast to the favorable effect of C6 substitution, placing the benzyloxy substituent at the C5 position leads to a dramatic decrease in MAO-B inhibition, with potencies weakening by several orders of magnitude. nih.gov This suggests that the orientation of the substituent within the enzyme's active site is crucial for effective binding.

Phenyl Ring Substitution: For 3-phenylcoumarin (B1362560) analogs, another class of compounds containing a chromone-like core, substitutions on the 3-phenyl ring system are pivotal for MAO-B inhibition. acs.org

Reversibility: Many of the potent C6-substituted chromone derivatives act as reversible inhibitors, which can be advantageous in terms of safety profiles compared to irreversible inhibitors. researchgate.net

These findings suggest that the chromone scaffold fits well within the active site of MAO-B, and that substituents at the C6 position likely interact with a specific hydrophobic region of the enzyme, while the C5 position may cause steric hindrance. The smaller recognition site of MAO-B compared to MAO-A is a key factor contributing to the observed selectivity. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. The chromone structure has been recognized as an advantageous framework for the design of cholinesterase inhibitors.

Studies on minimally substituted chromones have demonstrated their potential as potent AChE inhibitors. For example, 3-cyanochromone (B1581749) (CyC) and 7-amino-3-methylchromone (AMC) exhibit strong inhibition of AChE with IC50 values of 85.12 ± 6.70 nM and 103.09 ± 11.90 nM, respectively. These values are comparable to that of the FDA-approved drug Donepezil (IC50 = 74.13 ± 8.30 nM). Kinetic studies indicate a non-competitive inhibition mechanism, with the chromone analogs binding near the peripheral anionic site (PAS) of the enzyme.

The structural features of the chromone analogs influence their inhibitory efficacy. The planar nitrile group in 3-cyanochromone is thought to facilitate π-π stacking interactions within the enzyme's active site, contributing to its higher potency compared to 7-amino-3-methylchromone, which has sp3 hybridized substituents. While much research has focused on AChE, selective BChE inhibition is also considered a viable therapeutic approach, particularly in later stages of Alzheimer's disease. Some chromone-based compounds have been evaluated for their activity against both enzymes, revealing varying degrees of selectivity.

Table 2: Cholinesterase Inhibitory Activity of Selected Chromone Analogs

| Compound | Target Enzyme | IC50 Value (nM) | Inhibition Type |

|---|---|---|---|

| 3-Cyanochromone (CyC) | AChE | 85.12 ± 6.70 | Non-competitive |

| 7-Amino-3-methylchromone (AMC) | AChE | 103.09 ± 11.90 | Non-competitive |

| Donepezil (Reference) | AChE | 74.13 ± 8.30 | Not Specified |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. nih.gov Consequently, they are major targets for drug development. The chromone scaffold, often derived from the structure of flavonoids, has been investigated for its potential to inhibit various protein kinases. researchgate.net

Research has led to the development of chromone derivatives that target specific kinases with high potency.

Casein Kinase 2 (CK2): A series of chromone-2-aminothiazole derivatives were designed as CK2 inhibitors. One compound from this series, designated 5i, proved to be a highly effective CK2 inhibitor with an IC50 value of 0.08 µM. researchgate.net Another study identified 3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene as a CK2 inhibitor with an IC50 of 18.8 µM.

p38 MAP Kinase: 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein (MAP) kinase. The introduction of an amino group into the pyridyl moiety resulted in potent inhibitors, with one analog (8a) showing an IC50 of 17 nM. These inhibitors were also found to be highly selective for p38 isoforms when tested against a large panel of other kinases.

mTOR/PI3Kα Kinases: Chromone-derived compounds have also been explored as inhibitors of the mTOR/PI3Kα kinase pathway. One derivative demonstrated 97.2 ± 0.4% inhibition against mTOR/PI3Kα kinase and showed significant in vitro activity against H460 and PC-3 cancer cell lines.

These studies indicate that the chromone nucleus is a versatile starting point for the design of potent and selective protein kinase inhibitors. The specific substitutions on the chromone ring are critical for determining which kinase is targeted and the potency of the inhibition.

Table 3: Protein Kinase Inhibitory Activity of Selected Chromone Derivatives

| Compound Class/Derivative | Target Kinase | IC50 Value |

|---|---|---|

| Chromone-2-aminothiazole derivative (5i) | CK2 | 0.08 µM |

| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a) | p38α MAP Kinase | 17 nM |

| 3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene (12) | CK2 | 18.8 µM |

| Thienopyrimidine and chromone derivative (29) | mTOR/PI3Kα | 97.2% inhibition |

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. Its inhibitors are of great interest to the cosmetic and medical industries as skin-whitening and anti-hyperpigmentation agents. Chromone derivatives have been synthesized and screened for their ability to inhibit mushroom tyrosinase.

In one study, a series of fourteen chromone derivatives were synthesized to explore their tyrosinase inhibitory activity. The research found that 5-Methyl-7-methoxy-2-(29-benzyl-39-oxobutyl)chromone was the most potent inhibitor among the tested compounds. Its activity was stronger than that of the well-known tyrosinase inhibitors aloesin, arbutin, and kojic acid. Kinetic analysis revealed that this compound acts as a competitive inhibitor, suggesting it competes with the substrate (L-tyrosine) for binding to the enzyme's active site.

The structure-activity relationship analysis from this study provided several key insights:

Methylation of the hydroxyl group at the C7 position increased tyrosinase inhibitory activity.

The nature of the bridge between the chromone ring and the terminal alkyl group at the C2 position significantly affected the activity.

Extending the length of the terminal alkyl group at the C2 position had little effect on the inhibitory activity.

Table 4: Mushroom Tyrosinase Inhibitory Activity of Selected Chromone Derivatives

| Compound | Description | Inhibitory Activity |

|---|---|---|

| 5-Methyl-7-hydroxy-2-(29-oxopropyl)chromone | Base structure | Moderate activity |

| 5-Methyl-7-methoxy-2-(29-oxopropyl)chromone | C7-methylated version | Increased activity |

| 5-Methyl-7-methoxy-2-(29-benzyl-39-oxobutyl)chromone | Modified C2 side chain | Strongest inhibitor in series |

| Aloesin (Reference) | Natural inhibitor | Weaker than lead compound |

| Arbutin (Reference) | Standard inhibitor | Weaker than lead compound |

| Kojic acid (Reference) | Standard inhibitor | Weaker than lead compound |

Monoamine Oxidase (MAO) Inhibition Studies

Exploration of Antineoplastic Potency through Structure-Activity Relationships

The chromone nucleus is a privileged scaffold in the design of antineoplastic agents. The anticancer activity of chromone derivatives is highly dependent on the nature and position of substituents on both the benzo and pyrone rings. Structure-activity relationship (SAR) studies reveal that modifications can significantly influence cytotoxicity and the mechanism of action against various cancer cell lines.

For instance, the introduction of certain functional groups can enhance the antiproliferative effects. While direct antineoplastic data for this compound is not extensively documented in the reviewed literature, studies on related structures provide valuable insights. For example, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a compound with a more complex fused ring system but sharing a dimethyl substitution pattern, has shown remarkable activity against murine solid tumors. nih.gov The antitumor action of DMXAA has been found to be schedule-dependent, highlighting that achieving a critical concentration in tumor tissue is crucial for its efficacy. nih.gov

The electronic properties conferred by substituents are critical. Electron-donating groups, such as the methyl groups in the 6 and 8 positions, can modulate the electron density of the aromatic ring system. This can influence the molecule's ability to interact with biological targets. In other heterocyclic systems, the position and nature of substituents are key determinants of activity. For example, in a series of quinoxaline (B1680401) urea (B33335) analogs, specific substitutions led to a compound that was approximately four times more potent in inhibiting pancreatic cancer cell growth. mdpi.com Similarly, for 1,4-naphthoquinone (B94277) analogs, substitutions at the R³ position with various anilines or 2-thioethanol led to varied activity in prostate, breast, and colon cancer cell lines. nih.gov These findings underscore the principle that even small modifications, such as the placement of methyl groups, can significantly impact biological outcomes.

The table below presents the cytotoxic activity of various heterocyclic compounds, illustrating the impact of structural modifications on their antineoplastic potency.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Quinoxaline urea analog 84 | Pancreatic Cancer | ~4-fold more potent than parent compound | mdpi.com |

| 1,4-Naphthoquinone analog PD9 | Prostate, Breast, Colon Cancer | 1–3 μM | nih.gov |

| 1,4-Naphthoquinone analog PD11 | Prostate, Breast, Colon Cancer | 1–3 μM | nih.gov |

| Curcumin analogue DMCH | SW620 (Colon Cancer) | 7.50 ± 1.19 µg/mL | mdpi.com |

| Curcumin analogue DMCH | HT29 (Colon Cancer) | 9.80 ± 0.55 µg/mL | mdpi.com |

Assessment of Antimicrobial Properties and Associated SAR

Chromone derivatives have been extensively investigated for their potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The structure-activity relationship in this context often hinges on the lipophilicity, electronic character, and steric profile of the substituents.

Studies on substituted chromones indicate that the presence of electron-withdrawing groups, such as halogens, at the C6 and C7 positions can lead to an increase in both antibacterial and antifungal activities. nih.gov For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives, which feature halogen substitutions at the same positions as the methyl groups in this compound, have demonstrated significant antibacterial and antifungal properties. nih.gov This suggests that the electronic nature of the substituents at these positions is a critical determinant of antimicrobial efficacy.

Conversely, the introduction of electron-donating methyl groups, as in this compound, would be expected to alter the electronic distribution in the opposite direction, which may modulate the antimicrobial profile differently. The position of substitution is also crucial. For instance, in a series of 4-chromanone (B43037) and chalcone (B49325) derivatives, hydroxylation at the 5- and 7-positions enhanced antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The antimicrobial potential of various chromone and related heterocyclic analogs is summarized in the table below, showcasing their minimum inhibitory concentrations (MIC) against different microbial strains.

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Dithiazolylchromone 3c | B. subtilis | 0.78 µg/mL | nih.gov |

| Dithiazolylchromone 3h | B. subtilis | 1.56 µg/mL | nih.gov |

| Dithiazolylchromone 3h | E. coli | 1.56 µg/mL | nih.gov |

| 6-bromochromone-3-carbonitrile | Candida albicans | 5 to 50 µg/mL | nih.gov |

| Spiropyrrolidine 4a | P. aeruginosa | 64 µg/mL | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | S. epidermidis | 2 µg/mL | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus | 4 µg/mL | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | C. albicans | <0.6 µg/mL | mdpi.com |

Analysis of Anti-inflammatory Mechanisms

The chromone scaffold is a promising template for the development of novel anti-inflammatory agents. Derivatives of chromone have been shown to modulate key inflammatory pathways, and their efficacy is closely tied to their substitution patterns.

One of the primary mechanisms involves the inhibition of pro-inflammatory mediators. For example, a novel chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in macrophages. mdpi.com This effect was linked to the inhibition of the p38 MAPK signaling pathway. mdpi.com The anti-inflammatory properties of DCO-6 are attributed to its ability to impair the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream event for p38 activation. mdpi.comnih.gov